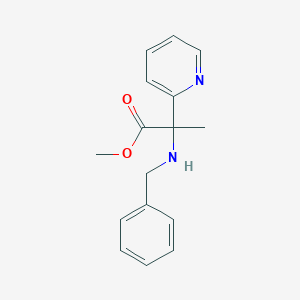
Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a pyridine ring, which is further connected to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate typically involves the reaction of 2-pyridinecarboxaldehyde with benzylamine, followed by esterification with methyl propanoate. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions: Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism by which Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate exerts its effects involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.
類似化合物との比較
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds share the benzylamino group and have shown potential in anti-Alzheimer’s research.
Pyridazine and Pyridazinone Derivatives: These compounds contain a pyridine ring and exhibit a wide range of pharmacological activities.
Uniqueness: Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate is unique due to its combination of a benzylamino group, a pyridine ring, and an ester functional group. This unique structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
特性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC名 |
methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C16H18N2O2/c1-16(15(19)20-2,14-10-6-7-11-17-14)18-12-13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3 |
InChIキー |
OHOUKKVYXFZNTD-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=N1)(C(=O)OC)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


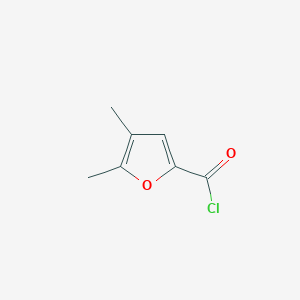
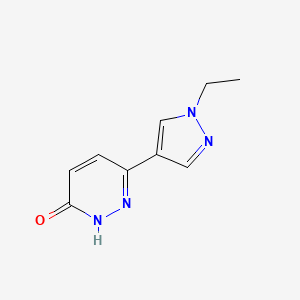
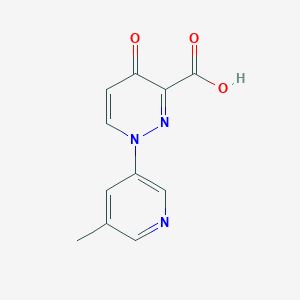
![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
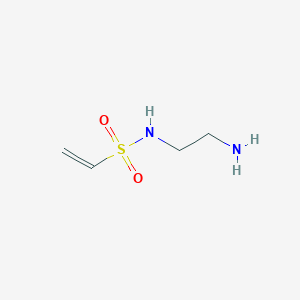



![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13879912.png)
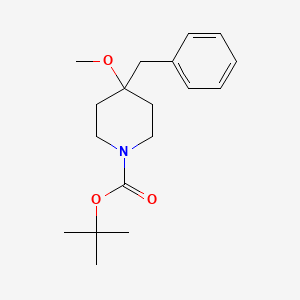
![2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B13879926.png)
![1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane](/img/structure/B13879929.png)

